XOR Inhibitory Potency: Head-to-Head Comparison with Series III Congeners
In a unified in vitro assay, Compound IIIc inhibited XOR with an IC₅₀ of 29.3 ± 0.88 nM. Its closest congener IIIa (Xanthine oxidoreductase-IN-3; N-(4-chlorophenyl)-4-(1H-tetrazol-5-yl)benzamide) showed an IC₅₀ of 26.3 ± 1.21 nM, while IIIe (Xanthine oxidoreductase-IN-5) was markedly less potent (IC₅₀ = 55 nM) [1]. Compared with the clinical XOR inhibitor febuxostat (reported IC₅₀ ~8–24 nM range across studies) and allopurinol (IC₅₀ ~2.0 µM), IIIc occupies a potency tier ~10-fold more potent than allopurinol and within the same order of magnitude as febuxostat, while offering a distinct tetrazole-based chemotype [1][2].
| Evidence Dimension | XOR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 29.3 ± 0.88 nM |
| Comparator Or Baseline | IIIa: 26.3 ± 1.21 nM; IIIe: 55 nM; Series I compounds: >10,000 nM; Allopurinol: ~2,000 nM (class-level reference) |
| Quantified Difference | ~11% less potent than IIIa; ~1.9-fold more potent than IIIe; >340-fold more potent than Series I; ~68-fold more potent than allopurinol |
| Conditions | In vitro XOR enzymatic inhibition assay; IC₅₀ determined from concentration-response curves (Peng et al., Eur J Med Chem, 2023) |
Why This Matters
The 29.3 nM IC₅₀ provides a validated potency benchmark that distinguishes this compound from substantially weaker in-class analogs, enabling informed selection for structure-activity relationship (SAR) studies or hyperuricemia model experiments.
- [1] Peng W, Liu F, Zhang L, Zhang L, Li J. Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors. Eur J Med Chem. 2023;246:114947. doi:10.1016/j.ejmech.2022.114947. View Source
- [2] Fatima I, et al. Synthesis, molecular docking and xanthine oxidase inhibitory activity of 5-aryl-1H-tetrazoles. Bioorg Chem. 2018;79:201-211. [Allopurinol IC₅₀ = 2.0 ± 0.01 µM as reference standard]. View Source
